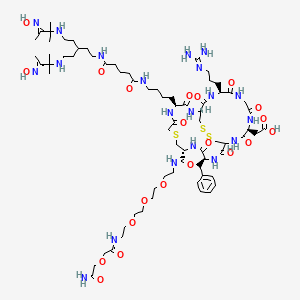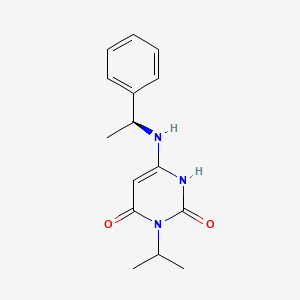
N,N-diethyl-4-(4-((3-(piperidin-1-yl)propyl)amino)quinolin-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
LMW-PTP inhibitor I is an inhibitor of low molecular weight phosphotyrosine protein phosphatase A (LMW-PTPA; IC50 = 0.8 µM). It is selective for LMW-PTPA over a panel of 15 protein tyrosine phosphatases but does inhibit LMW-PTPB activity by greater than 50% at 40 µM. LMW-PTP inhibitor I increases insulin-induced insulin receptor phosphorylation in HepG2 cells when used at a concentration of 10 µM. It improves glucose tolerance and decreases fasting plasma insulin levels in a mouse model of diet-induced obesity when administered at a dose of 50 mg/kg per day.
Aplicaciones Científicas De Investigación
Prostate Cancer Treatment
Scientific Field
Application Summary
LMPTP is overexpressed in prostate tumors and plays a critical role in promoting prostate cancer (PCa) growth and bone metastasis . Inhibition of LMPTP has been proposed as a therapeutic strategy for treating PCa .
Methods of Application
The study used CRISPR-Cas9–generated LMPTP knockout C4-2B and MyC-CaP cells to investigate the role of LMPTP in PCa .
Results
PCa cells lacking LMPTP showed reduced glutathione, enhanced activation of eukaryotic initiation factor 2–mediated stress response, and enhanced reactive oxygen species after exposure to taxane drugs . LMPTP inhibition slowed primary and bone metastatic prostate tumor growth in mice .
Treatment of Insulin Resistance
Scientific Field
Application Summary
LMPTP has been recognized as an anti-insulin resistance target in obesity . The study aimed to discover a novel LMPTP inhibitor and evaluate its biological activity against insulin resistance .
Methods of Application
A virtual screening pipeline based on the X-ray co-crystal complex of LMPTP was constructed. Enzyme inhibition assay and cellular bioassay were used to evaluate the activity of screened compounds .
Results
The compound F9 (AN-465/41163730) was identified as a potential LMPTP inhibitor with a Ki value of 21.5 ± 7.3 μM . Cellular bioassay showed F9 could effectively increase the glucose consumption of HepG2 cells as a result of releasing insulin resistance by regulating PI3K-Akt pathway .
Obesity Treatment
Application Summary
LMPTP plays a pivotal role in the development of insulin resistance in obesity . Genetic deletion and pharmacological inhibition of LMPTP in obese mice improved glucose tolerance without affecting body weight .
Methods of Application
The study involved genetic deletion and pharmacological inhibition of LMPTP in obese mice .
Results
The results showed that inhibition of LMPTP improved glucose tolerance in obese mice without affecting body weight .
Reversal of Lipotoxicity
Scientific Field
Application Summary
LMPTP inhibition has been found to reverse palmitate-induced insulin resistance and lipotoxicity .
Methods of Application
The study involved the use of LMPTP inhibitors on cells exposed to palmitate .
Results
LMPTP inhibition increased alternative splicing of X-box binding protein 1 (XBP1), suggesting high endonuclease activity of inositol-requiring enzyme 1 alpha (IRE1α). This provided evidence that LMPTP inhibition reverses palmitate-induced insulin resistance and lipotoxicity .
Propiedades
IUPAC Name |
N,N-diethyl-4-[4-(3-piperidin-1-ylpropylamino)quinolin-2-yl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H36N4O/c1-3-32(4-2)28(33)23-15-13-22(14-16-23)26-21-27(24-11-6-7-12-25(24)30-26)29-17-10-20-31-18-8-5-9-19-31/h6-7,11-16,21H,3-5,8-10,17-20H2,1-2H3,(H,29,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XISMYRQHGUUMGY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)NCCCN4CCCCC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H36N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
LMPTP inhibitor 1 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

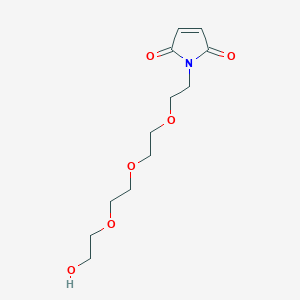
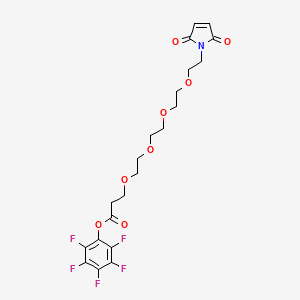
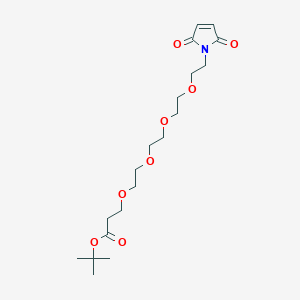
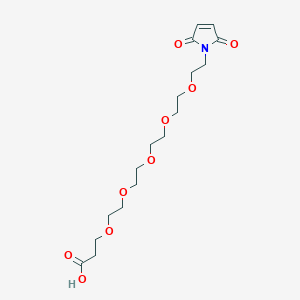
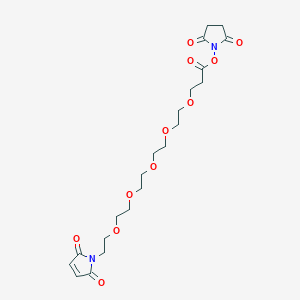
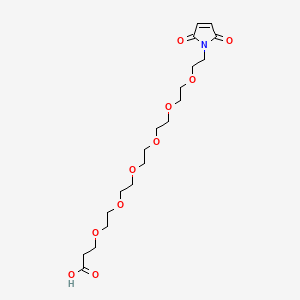

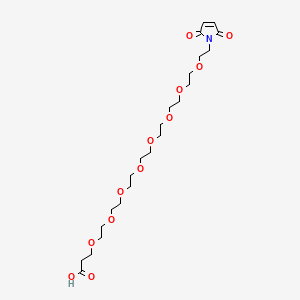

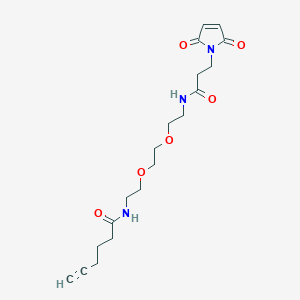
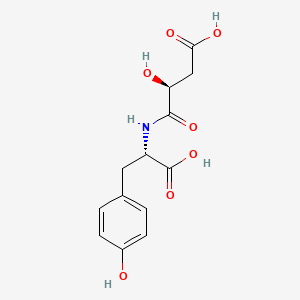
![N-(2-(Benzo[c][1,2,5]oxadiazole-4-sulfonamido)ethyl)-3-(1H-indol-3-yl)propanamide](/img/structure/B608858.png)
